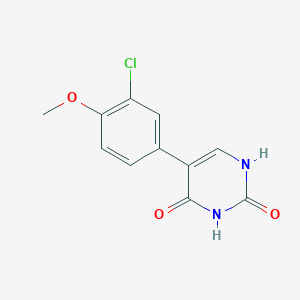
5-(2,3-Dichlorophenyl)-2-hydroxypyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCPH-95%) is an organic compound that has been widely used in scientific research due to its unique properties. It is a yellowish-white crystalline solid with a melting point of 156-158°C and a boiling point of 442°C. 5-DCPH-95% has been used in a variety of applications, such as in the synthesis of other compounds, as a reagent in biochemistry, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-DCPH-95% is not well understood. However, it is believed that the compound acts as a catalyst in chemical reactions, and it may also interact with proteins and enzymes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCPH-95% are not well understood. However, it is believed that the compound may interact with proteins and enzymes in the body, and it may also act as a catalyst in chemical reactions.
Advantages and Limitations for Lab Experiments
The advantages of using 5-DCPH-95% in lab experiments include its low cost, ease of synthesis, and wide availability. It is also relatively non-toxic and has a low volatility, making it safe to use in lab experiments. However, the compound is not very stable and can degrade over time. In addition, it is not very soluble in water, making it difficult to use in some types of experiments.
Future Directions
The future directions for 5-DCPH-95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, more research is needed to explore the potential of the compound for use in drug and pharmaceutical synthesis, as well as for use in the synthesis of polymers and other materials. Finally, further research is needed to develop methods to improve the stability of the compound and to increase its solubility in water.
Synthesis Methods
5-DCPH-95% is synthesized by the reaction of 2,3-dichlorophenol with hydroxypyrimidine in an alkaline medium. The reaction proceeds in three steps. First, 2,3-dichlorophenol is reacted with hydroxypyrimidine in the presence of sodium hydroxide to form 5-chloro-2-hydroxypyrimidine. Second, the 5-chloro-2-hydroxypyrimidine is then treated with sodium hydroxide to form 5-(2,3-dichlorophenyl)-2-hydroxypyrimidine. Finally, the 5-(2,3-dichlorophenyl)-2-hydroxypyrimidine is purified by recrystallization to obtain 5-DCPH-95%.
Scientific Research Applications
5-DCPH-95% has been used in a variety of scientific research applications. It has been used as a reagent in biochemistry to study the structure and function of proteins and enzymes. It has also been used as a catalyst in chemical reactions, such as the synthesis of other compounds. In addition, 5-DCPH-95% has been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-7(9(8)12)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWYVPCFRMTVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686849 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
CAS RN |
1111108-08-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)







![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)




